molecular formula C9H10BrCl2NO2 B6295242 Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride CAS No. 2411634-43-8

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Cat. No.: B6295242
CAS No.: 2411634-43-8
M. Wt: 314.99 g/mol
InChI Key: RLVQJYRIUJDJKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which makes it a halogenated derivative of an amino acid. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride typically involves the following steps:

  • Halogenation: The starting material, phenylacetic acid, undergoes halogenation to introduce bromine and chlorine atoms at the 3 and 4 positions of the phenyl ring, respectively.

  • Amination: The halogenated phenylacetic acid is then subjected to amination to introduce the amino group at the 2 position.

  • Esterification: The resulting amino acid is esterified with methanol to form the methyl ester.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: The halogen atoms on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new drugs and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is similar to other halogenated amino acids and derivatives. Some of the similar compounds include:

  • Methyl 2-(2-bromo-4-chlorophenyl)acetate: This compound lacks the amino group present in this compound.

  • Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride: This compound has a chlorine atom at the 3 position but lacks the bromine atom.

Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring makes this compound unique compared to other similar compounds. This combination of halogens imparts specific chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQJYRIUJDJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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